molecular formula C6H11N3O2 B8783422 5-(2-methoxyethoxy)-1H-pyrazol-3-amine

5-(2-methoxyethoxy)-1H-pyrazol-3-amine

Cat. No.: B8783422
M. Wt: 157.17 g/mol
InChI Key: HMNNAFFUHCKIHT-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 2-methoxyethoxy substituent at the 5-position and an amino group at the 3-position. The 2-methoxyethoxy group enhances solubility in polar solvents, while the amino group provides reactivity for further functionalization, such as in the synthesis of radiopharmaceuticals or bioactive molecules .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

3-(2-methoxyethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C6H11N3O2/c1-10-2-3-11-6-4-5(7)8-9-6/h4H,2-3H2,1H3,(H3,7,8,9)

InChI Key

HMNNAFFUHCKIHT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NNC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of pyrazole derivatives are highly influenced by substituents. Below is a comparative analysis:

Table 1: Key Properties of Selected Pyrazole Derivatives
Compound Name Substituent Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted) Key Characteristics
5-(2-Methoxyethoxy)-1H-pyrazol-3-amine 5-(2-methoxyethoxy) ~185 (estimated) 1.18 3.74 Moderate solubility, polar
5-[(2-Methoxyethoxy)methyl]-1-methyl-1H-pyrazol-3-amine 5-[(2-methoxyethoxy)methyl] 185.22 1.18 3.74 Increased steric bulk
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-(5-chlorothiophene) ~212 (estimated) N/A N/A Lipophilic, electronegative
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine 3-methyl, thienyl group ~207 (estimated) N/A N/A Enhanced π-π interactions

Key Observations:

  • Solubility : The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to lipophilic substituents like chlorothiophene or thienyl groups .
  • Electronic Effects : Chlorothiophene () introduces electron-withdrawing effects, which may alter binding affinities in biological systems compared to the electron-donating methoxyethoxy group .

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